5-Azido-1H-indazole Exhibits Potent Antiproliferative Activity (IC₅₀ = 5.15 µM) Against K562 Leukemia Cells
5-Azido-1H-indazole demonstrates significant antiproliferative activity against the K562 chronic myelogenous leukemia cell line, with a reported IC₅₀ value of 5.15 µM . This activity is comparable to the established chemotherapeutic agent 5-Fluorouracil (5-FU), which has an IC₅₀ of 5.0 µM in similar assays . The mechanism of action is attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC₅₀ = 5.15 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC₅₀ = 5.0 µM |
| Quantified Difference | 0.15 µM (higher IC₅₀ for target) |
| Conditions | K562 human leukemia cell line |
Why This Matters
This data positions 5-azido-1H-indazole as a viable starting point for leukemia-focused medicinal chemistry programs, offering a unique azide handle for further functionalization that a generic control like 5-FU cannot provide.
